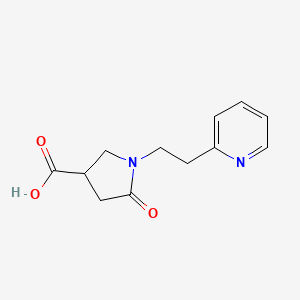

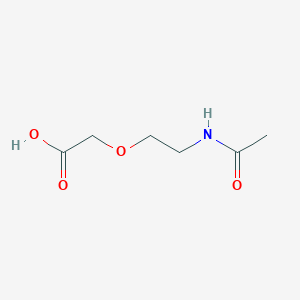

5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

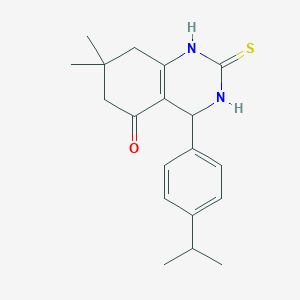

The compound “5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic Acid” is a nitrogen-containing heterocycle . The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 220.23 .

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code:1S/C11H12N2O3/c14-10-5-8(11(15)16)6-13(10)7-9-3-1-2-4-12-9/h1-4,8H,5-7H2,(H,15,16) . This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s storage temperature is at room temperature .科学的研究の応用

Synthesis and Properties

Synthesis and Spectroscopic Analysis 5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic Acid and its derivatives are subject to various synthesis methods and spectroscopic analyses. For instance, the synthesis, spectroscopic properties, and quantum mechanical study of a similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, involved techniques such as FT-IR, NMR, and UV, along with quantum chemical methods. This analysis also considered other properties like Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters (Devi, Bishnoi, & Fatma, 2020).

Synthesis in Polycyclic Systems The compound is also used in synthesizing more complex polycyclic systems. A study discussed the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids leading to the formation of novel bicyclic systems such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, with structures confirmed by IR, NMR, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).

Catalytic Applications The compound is also involved in catalytic processes. For instance, α,β-unsaturated carboxylic acids underwent Rh(III)-catalyzed decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes to produce substituted pyridines, showcasing the compound's role in catalysis and synthesis (Neely & Rovis, 2014).

Chemical Functionalization The compound is also key in the chemical functionalization domain. Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones, showcasing its involvement in complex chemical reactions and potential applications in various synthesis processes (Kang, Richers, Sawicki, & Seidel, 2015).

Biological Activity and Application

Antibacterial Properties Derivatives of this compound are explored for their antibacterial properties. A study synthesized derivatives of this compound as potential antibacterial drugs, with the chemical structures confirmed through various spectroscopic methods and in vitro antibacterial screening against gram-positive and gram-negative bacteria (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Reactivity and Coordination Properties

Coordination Polymers The compound's derivatives are used in forming coordination polymers with metals, demonstrating its versatility and reactivity in coordination chemistry. For example, pyridine-2,4,6-tricarboxylic acid (a derivative) reacts with Zn(II) salts to form different products, showcasing the reactivity and potential applications in material science and coordination chemistry (Ghosh, Savitha, & Bharadwaj, 2004).

特性

IUPAC Name |

5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-7-9(12(16)17)8-14(11)6-4-10-3-1-2-5-13-10/h1-3,5,9H,4,6-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQFAIZQOQXVMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-bromo-3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2642599.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2642606.png)

![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2642607.png)

![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2642608.png)

![(E)-N-[3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2642610.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-tert-butylpyridazine](/img/structure/B2642612.png)

![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2642618.png)

![4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2642619.png)